6-bromo-N-cycloheptylquinazolin-4-amine
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Overview
Description
6-bromo-N-cycloheptylquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a double-ring system composed of a benzene ring fused to a pyrimidine ring. The presence of a bromine atom at the 6th position and a cycloheptylamine group attached to the nitrogen atom of the quinazoline ring makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-cycloheptylquinazolin-4-amine typically involves the following steps:
Bromination: The starting material, 4-quinazolinone, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position.
Amination: The brominated intermediate is then reacted with cycloheptylamine under suitable conditions, often in the presence of a base like potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-cycloheptylquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinazoline ring can be subjected to oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the quinazoline ring.
Reduction: Reduced forms of the quinazoline ring.
Scientific Research Applications
6-bromo-N-cycloheptylquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-cycloheptylquinazolin-4-amine involves its interaction with specific molecular targets. The bromine atom and the quinazoline ring play crucial roles in binding to these targets, which may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-bromo-4-quinazolinyl)-N-(3-nitrophenyl)amine
- N1-(6-bromo-4-quinazolinyl)-N4,N4-dimethylbenzene-1,4-diamine
Uniqueness
6-bromo-N-cycloheptylquinazolin-4-amine is unique due to the presence of the cycloheptylamine group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and may result in unique biological activities and applications.
Properties
Molecular Formula |
C15H18BrN3 |
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Molecular Weight |
320.23 g/mol |
IUPAC Name |
6-bromo-N-cycloheptylquinazolin-4-amine |
InChI |
InChI=1S/C15H18BrN3/c16-11-7-8-14-13(9-11)15(18-10-17-14)19-12-5-3-1-2-4-6-12/h7-10,12H,1-6H2,(H,17,18,19) |
InChI Key |
ZQJQWPHEIAPBGP-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC2=NC=NC3=C2C=C(C=C3)Br |
Canonical SMILES |
C1CCCC(CC1)NC2=NC=NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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